

α-Spinasterol: A Toxicological Profile and Guide to Safety Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **α-Spinasterol**

Cat. No.: **B12458773**

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Executive Summary

α-Spinasterol, a ubiquitous phytosterol found in various plant sources, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. While generally regarded as safe, a comprehensive toxicological evaluation in accordance with international guidelines is essential for its development as a nutraceutical or therapeutic agent. This technical guide provides a summary of the currently available toxicological data on **α-spinasterol** and outlines the standard experimental protocols required for a thorough safety assessment. Due to a lack of publicly available, dedicated toxicology studies on **α-spinasterol** following OECD (Organisation for Economic Co-operation and Development) guidelines, this document also serves as a methodological framework for future research.

Current Toxicological Status of α-Spinasterol

The existing literature suggests that **α-spinasterol** has a favorable safety profile. It is often referred to as a "safe" bioactive compound with "low toxicity".[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) However, these assertions are largely based on its pharmacological activity at low doses and its natural origin as a phytosterol, rather than on standardized toxicological testing.

Acute Toxicity

There is a notable absence of acute oral toxicity studies conducted according to OECD guidelines. A single study has reported a median lethal dose (LD50) of 479 mg/kg in mice following intraperitoneal injection.^[3] While this provides an initial indication of toxicity, it is not representative of the typical oral route of administration for a nutraceutical. For a comprehensive assessment, an acute oral toxicity study (e.g., OECD Guideline 423 or 425) is necessary to determine the oral LD50 and identify clinical signs of toxicity.

Sub-chronic and Chronic Toxicity

Currently, there are no publicly available sub-chronic (90-day) or chronic toxicity studies for **α-spinasterol** that adhere to OECD guidelines. Such studies are critical for determining the No-Observed-Adverse-Effect Level (NOAEL), which is a key parameter for establishing safe human exposure levels. These studies involve repeated administration of the substance over a prolonged period and include detailed examination of clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology of various organs.

Genotoxicity

A thorough evaluation of the genotoxic potential of **α-spinasterol** has not been reported in the public domain. A complete genotoxicity assessment typically includes a battery of tests to evaluate different endpoints:

- Gene mutations: The bacterial reverse mutation test (Ames test, OECD Guideline 471) is the standard assay for detecting point mutations.
- Chromosomal damage: An in vitro chromosomal aberration test (OECD Guideline 473) or an in vitro micronucleus test (OECD Guideline 487) is used to assess structural and numerical chromosomal damage. An in vivo micronucleus test (OECD Guideline 474) in rodents is then typically used to confirm any in vitro findings.

Cytotoxicity

Some studies have investigated the cytotoxic effects of **α-spinasterol**, primarily in the context of its anti-cancer properties. One study found that **α-spinasterol** exhibited cytotoxic activity against human breast cancer (MCF-7, MDA-MB-231) and ovarian cancer (SKOV-3) cell lines.^{[5][6]} Another study reported low cytotoxicity in RAW264.7 macrophage cells.^[7]

Data Presentation: Summary of Toxicological Endpoints

The following tables are presented as a template for the systematic collection of toxicological data on **α-spinasterol**. Due to the current lack of available studies, they are populated with "Data Not Available."

Table 1: Acute Toxicity of **α-Spinasterol**

Study Type	Species/Strain	Route of Administration	LD50 (mg/kg)	Clinical Signs of Toxicity	Reference
Acute Oral					
Toxicity (OECD 423/425)	Rat/Mouse	Oral	Data Not Available	Data Not Available	N/A
Acute Toxicity					
	Mouse	Intraperitoneal	479	Data Not Available	[3]

Table 2: Sub-chronic (90-Day) Oral Toxicity of **α-Spinasterol** (OECD 408)

Parameter	Species/Strain	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)	Reference
Clinical Observations	Rat	Data Not Available	Data Not Available	Data Not Available	N/A
Body Weight	Rat	Data Not Available	Data Not Available	Data Not Available	N/A
Hematology	Rat	Data Not Available	Data Not Available	Data Not Available	N/A
Clinical Biochemistry	Rat	Data Not Available	Data Not Available	Data Not Available	N/A
Organ Weights	Rat	Data Not Available	Data Not Available	Data Not Available	N/A
Histopathology	Rat	Data Not Available	Data Not Available	Data Not Available	N/A

Table 3: Genotoxicity of α -Spinasterol

Assay	Test System	Metabolic Activation	Concentration/Dose Range	Result	Reference
Ames Test (OECD 471)	S. typhimurium & E. coli	With and without S9	Data Not Available	Data Not Available	N/A
In Vitro Micronucleus (OECD 487)	Cultured mammalian cells	With and without S9	Data Not Available	Data Not Available	N/A
In Vivo Micronucleus (OECD 474)	Rodent bone marrow/peripheral blood	N/A	Data Not Available	Data Not Available	N/A

Table 4: Cytotoxicity of α -Spinasterol

Cell Line	Assay	Concentration Range	IC50	Key Findings	Reference
MCF-7 (Breast Cancer)	MTT	0.5 - 15 μ M	Approx. 5 μ M (at 72h)	Exhibited the highest antitumor activity among the tested cell lines.	[6]
SKOV-3 (Ovarian Cancer)	MTT	0.5 - 15 μ M	> 10 μ M (at 72h)	Showed moderate antitumor activity.	[6]
MDA-MB-231 (Breast Cancer)	MTT	0.5 - 15 μ M	> 15 μ M (at 72h)	Showed the lowest antitumor activity.	[6]
RAW264.7 (Macrophages)	MTT	Not specified	Not specified	Low cytotoxicity observed.	[7]

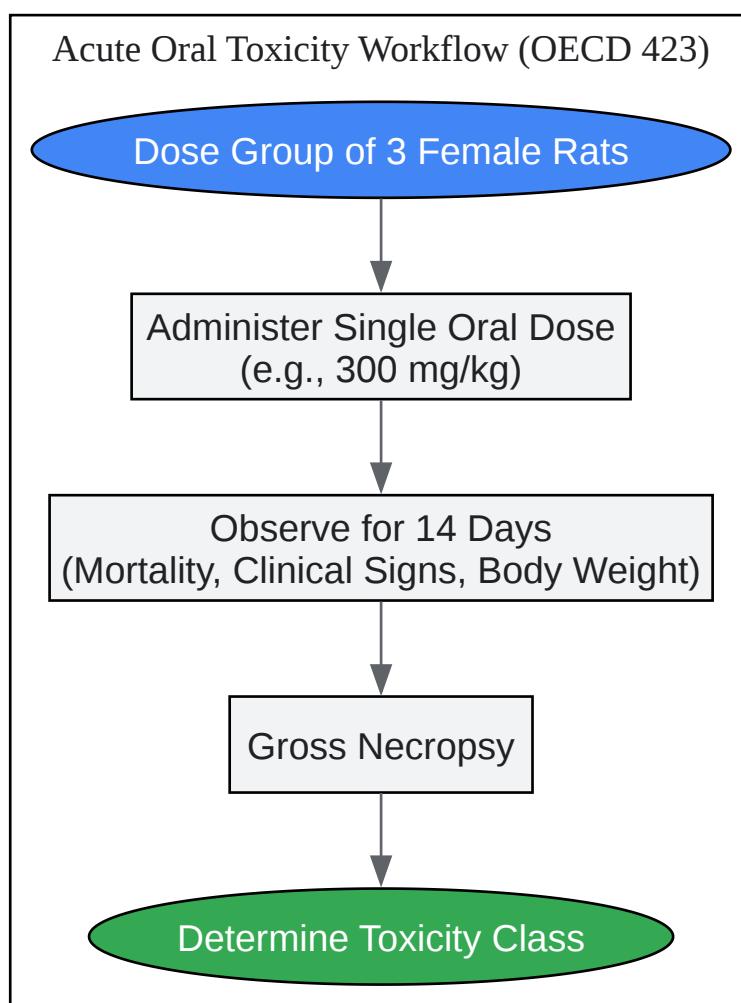
Experimental Protocols for Toxicological Assessment

The following sections describe the standard methodologies that should be employed for a comprehensive toxicological evaluation of α -spinasterol.

Acute Oral Toxicity Study (Following OECD Guideline 423)

- Objective: To determine the acute oral toxicity of α -spinasterol and to obtain information on the health hazards likely to arise from a single, short-term oral exposure.

- Test Animals: Typically, female rats (e.g., Wistar or Sprague-Dawley) are used.
- Procedure: A single dose of **α-spinasterol** is administered orally by gavage to a group of animals. The study is conducted in a stepwise manner using a limited number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

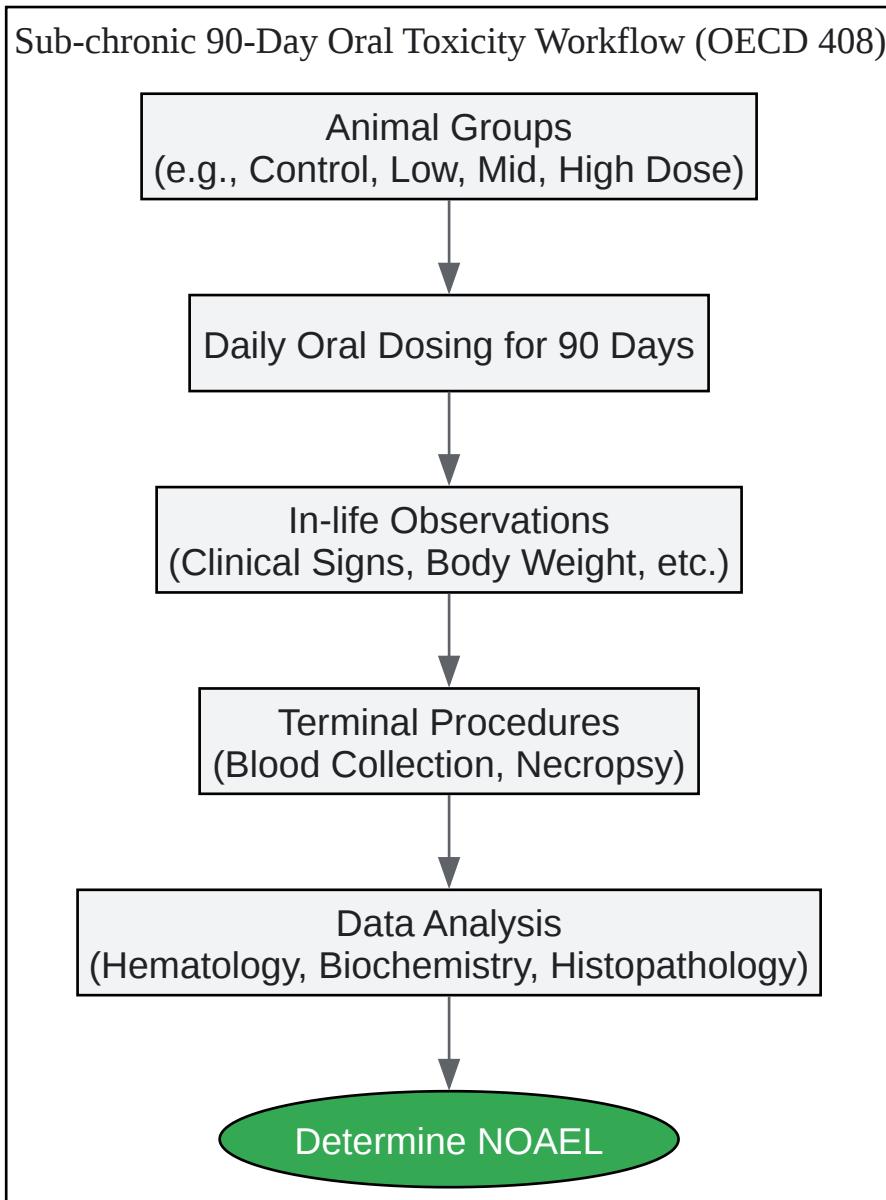


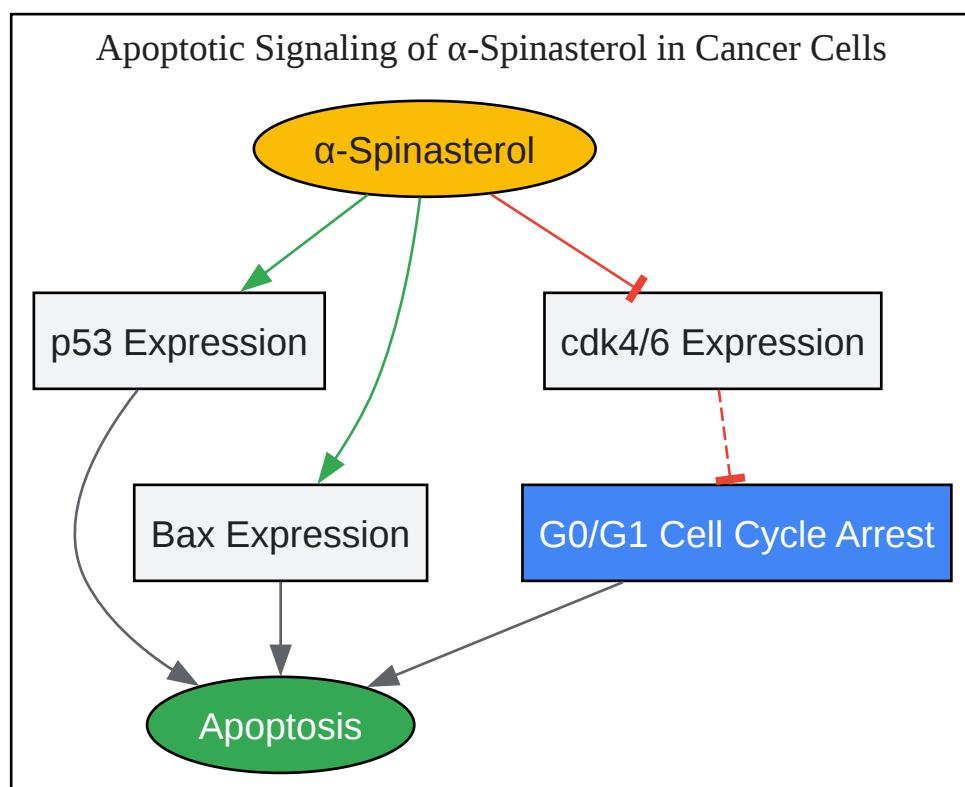
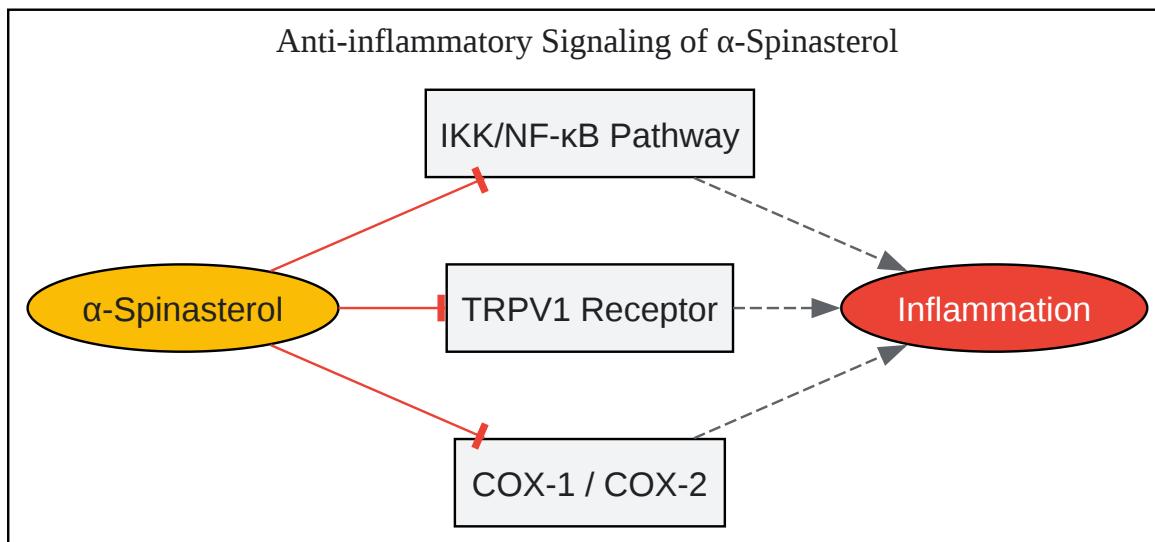
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Workflow for an acute oral toxicity study.

Sub-chronic (90-Day) Oral Toxicity Study (Following OECD Guideline 408)

- Objective: To provide information on the possible health hazards likely to arise from repeated exposure to **α-spinasterol** over a prolonged period and to determine a NOAEL.
- Test Animals: Typically, rats (e.g., Wistar or Sprague-Dawley) of both sexes are used.
- Procedure: **α-Spinasterol** is administered orally on a daily basis to several groups of animals at three or more dose levels for 90 days. A control group receives the vehicle only. A satellite group may be included for the high dose and control groups to observe the reversibility of any toxic effects.
- Observations:
 - In-life: Daily clinical observations, weekly detailed observations, body weight, food and water consumption, ophthalmology, and functional observational battery.
 - Terminal: Hematology, clinical biochemistry, urinalysis, gross necropsy, organ weights, and histopathological examination of a comprehensive list of organs and tissues.





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- To cite this document: BenchChem. [α -Spinasterol: A Toxicological Profile and Guide to Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12458773#toxicology-studies-of-spinasterol>]

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